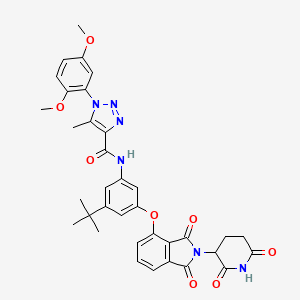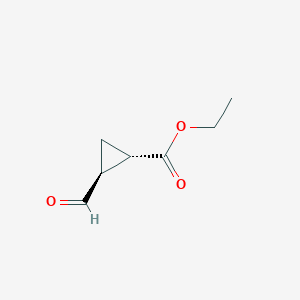
4-Chloro-1,1-dimethylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine is a chemical compound with the molecular formula C7H12ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position and two methyl groups at the 1st position of the tetrahydropyridine ring.
Preparation Methods
The synthesis of 4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine involves several steps. One common method includes the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired compound .
Chemical Reactions Analysis
4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: This compound is explored for its potential therapeutic properties, including its role in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine can be compared with other similar compounds, such as:
1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chloro-3,4,5,6-tetrahydro-2h-pyridine: Lacks the methyl groups, affecting its chemical properties and uses.
4-Chloro-1-methyl-3,4,5,6-tetrahydro-2h-pyridine: Has only one methyl group, leading to variations in its behavior in chemical reactions
These comparisons highlight the unique structural features and reactivity of 4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine, making it valuable for specific applications in research and industry.
Properties
CAS No. |
32560-36-4 |
|---|---|
Molecular Formula |
C7H15ClIN |
Molecular Weight |
275.56 g/mol |
IUPAC Name |
4-chloro-1,1-dimethylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C7H15ClN.HI/c1-9(2)5-3-7(8)4-6-9;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PRLOYLQQNQZLFT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC(CC1)Cl)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine](/img/structure/B14013976.png)
![Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)



![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)


![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)



